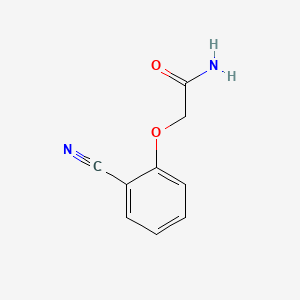

2-(2-Cyanophenoxy)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-cyanophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4H,6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOYNMJXEHNYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493561 | |

| Record name | 2-(2-Cyanophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54802-12-9 | |

| Record name | 2-(2-Cyanophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Cyanophenoxy Acetamide and Its Derivatives

Strategies for Constructing the 2-(2-Cyanophenoxy)acetamide Core

The fundamental structure of 2-(2-cyanophenoxy)acetamide can be assembled through several reliable synthetic routes. The most common approaches involve forming the ether linkage or constructing the amide bond as the key step.

O-Alkylation and Ether Formation Approaches

A primary method for synthesizing the 2-(2-cyanophenoxy)acetamide core is through O-alkylation, typically via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide.

In this approach, 2-cyanophenol is treated with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to generate the corresponding phenoxide anion. thieme-connect.de This reactive intermediate is then reacted with a suitable 2-haloacetamide, most commonly 2-chloroacetamide (B119443) or 2-bromoacetamide, to form the ether linkage and yield 2-(2-cyanophenoxy)acetamide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

An alternative, related strategy involves the reaction of 2-cyanophenol with an epoxide. For instance, the synthesis of Epanolol, a related compound, involves reacting 2-cyanophenol with 1,2-epoxy-3-chloropropane (epichlorohydrin) to form 1,2-epoxy-3-(2-cyanophenoxy)propane. lookchem.com This epoxide can then be opened by an amine to introduce the side chain. lookchem.com A similar principle could be applied where the epoxide is opened by ammonia (B1221849) to form an amino alcohol, which is subsequently acylated to the acetamide (B32628).

Table 1: Reagents and Conditions for O-Alkylation Use the interactive controls to view different reaction components.

| Phenol | Alkylating Agent | Base | Solvent | General Conditions |

| 2-Cyanophenol | 2-Chloroacetamide | K₂CO₃ | DMF | 80 °C |

| 2-Cyanophenol | 2-Bromoacetamide | NaH | THF | Room Temp. to Reflux |

| 2,4-Dichlorophenol | Ethyl 2-bromoacetate | K₂CO₃ | DMF | Room Temperature |

| 2-Cyanophenol | 1,2-Epoxy-3-chloropropane | Base | - | - |

Amide Bond Coupling Reactions

An alternative and highly versatile strategy for constructing the 2-(2-cyanophenoxy)acetamide core involves forming the amide bond as the final key step. hepatochem.com This method is particularly useful for creating a wide range of N-substituted derivatives. The process begins with the synthesis of 2-(2-cyanophenoxy)acetic acid. This is typically achieved by the O-alkylation of 2-cyanophenol with an alpha-haloacetic acid ester (e.g., ethyl chloroacetate), followed by saponification (hydrolysis) of the resulting ester with a base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH). nih.govnih.gov

The resulting 2-(2-cyanophenoxy)acetic acid is then "activated" and coupled with ammonia or an appropriate primary or secondary amine to form the desired acetamide. luxembourg-bio.com The activation of the carboxylic acid is necessary because direct reaction with an amine is generally slow and requires high temperatures. luxembourg-bio.com Common coupling reagents used in medicinal chemistry are well-suited for this transformation. hepatochem.com These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. luxembourg-bio.com

Common classes of coupling reagents include:

Carbodiimides: such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions like racemization. hepatochem.comluxembourg-bio.com

Onium Salts (Uronium/Aminium, Phosphonium): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and PyBOP are highly efficient and widely used for their high yields and mild reaction conditions. nih.govresearchgate.net

The reaction typically proceeds by mixing the carboxylic acid, the amine, the coupling reagent, and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in an aprotic solvent like DMF or dichloromethane (B109758) (DCM). researchgate.net

Diversification and Derivatization Strategies

The 2-(2-cyanophenoxy)acetamide scaffold serves as a versatile template for chemical modification. Diversification can be achieved by altering the substituent on the amide nitrogen, modifying the aromatic ring, or varying the linker between the phenoxy and amide groups.

N-Substitution Pattern Exploration

The primary amide group of 2-(2-cyanophenoxy)acetamide is a key site for derivatization. N-substitution allows for the introduction of a wide array of functional groups, which can significantly alter the molecule's properties. Synthesis of these N-substituted derivatives typically follows the amide bond coupling strategy described previously, where 2-(2-cyanophenoxy)acetic acid is coupled with a diverse range of primary or secondary amines. nih.gov

Studies on related N-aryl acetamides have shown that this position is tolerant of various substituents. For example, in one study, replacing the primary amide with N-methyl or N-ethyl groups resulted in retained or slightly altered biological activity, while larger substitutions were also explored. acs.org The introduction of different aryl and heteroaryl rings at the N-position is a common strategy in medicinal chemistry to explore new interactions with biological targets. acs.org For instance, coupling with various anilines or heterocyclic amines can be readily achieved. researchgate.netnih.gov

Table 2: Examples of N-Substitution on Acetamide Derivatives This table presents data on N-substitutions for a related N-aryl acetamide series, illustrating the principle of N-substitution exploration.

| Parent Compound | N-Substituent | Relative Activity Change | Reference |

| N-H (Primary Amide) | N-Methyl | Slight Improvement | acs.org |

| N-H (Primary Amide) | N-Ethyl | Slight Reduction | acs.org |

| N-H (Primary Amide) | N-Aryl (e.g., Phenyl) | Varies with Aryl Substitution | acs.org |

| N-H (Primary Amide) | N-Heterocycle (e.g., Thiazolyl) | Activity Dependent on Heterocycle | smolecule.com |

Modifications of the Cyanophenoxy Moiety

The cyanophenoxy ring itself offers numerous opportunities for structural modification. Changes can include altering the position of the cyano group (e.g., to the 3- or 4-position) or introducing additional substituents onto the aromatic ring. The synthesis of these analogs begins with appropriately substituted cyanophenols.

For example, research into phenoxyacetamide inhibitors has involved the synthesis of analogs with various substituents on the phenyl ring, such as halogens (chloro, fluoro) or small alkyl groups. nih.gov The electronic and steric properties of these substituents can be systematically varied to probe structure-activity relationships. The synthesis follows the O-alkylation or amide coupling routes, starting from the corresponding substituted phenol. For instance, 2-chloro-4-cyanophenol can be used to synthesize 2-(2-chloro-4-cyanophenoxy)propanoic acid, which is then coupled with an amine. nih.gov

Linker and Side-Chain Variations

The acetamide linker connecting the phenoxy ring and the terminal amide nitrogen can also be modified. These modifications can alter the molecule's conformation, flexibility, and hydrogen bonding capacity.

Alpha-Position Substitution: Substituents can be introduced at the carbon atom alpha to the carbonyl group. This is typically achieved by starting with an alpha-substituted 2-bromoalkanoate, which is then used to alkylate the phenol. nih.gov Subsequent hydrolysis and amide coupling yield the desired alpha-substituted phenoxyacetamide. Studies have shown this position can be sensitive to substitution, with even small alkyl groups like methyl impacting biological activity. nih.govacs.org

Ether Linkage Replacement: The oxygen atom of the ether linkage can be replaced with other atoms or groups. For example, replacing the phenolic oxygen with a sulfur atom (to create a thioether) or a nitrogen atom (to create an amino linker) can significantly impact the molecule's geometry and electronic properties. nih.govacs.org Thioether analogs can be prepared by reacting a thiophenol with an ethyl 2-bromopropionate, followed by saponification and amide coupling. nih.gov

Side-Chain Homologation: The length of the linker can be extended. For example, instead of an acetamide (a two-carbon linker), a propanamide (three-carbon linker) or longer chain could be synthesized. This can be achieved by using starting materials like 3-bromopropionates for the initial O-alkylation of the phenol. nih.gov

Green Chemistry Principles in Synthesis of Cyanophenoxyacetamides

The synthesis of 2-(2-cyanophenoxy)acetamide and its derivatives traditionally involves the Williamson ether synthesis to form the ether linkage, followed by an amidation reaction. The application of green chemistry principles to these syntheses aims to reduce the environmental impact by utilizing safer solvents, minimizing waste, and improving energy efficiency.

The Williamson ether synthesis, a common method for forming the ether bond in cyanophenoxyacetamides, typically uses strong bases and polar aprotic solvents, which can be hazardous and generate significant salt waste. tandfonline.com Green alternatives focus on mitigating these issues. One approach is the use of phase-transfer catalysis (PTC), which can enhance reaction rates and allow the use of less hazardous solvents, including aqueous media. researchgate.netnumberanalytics.com This technique facilitates the transfer of the phenoxide reactant across the phase boundary to react with the alkylating agent, improving efficiency and simplifying work-up procedures. researchgate.netcore.ac.uk Some methods even achieve solvent-free conditions, further reducing the environmental footprint. tandfonline.comorgchemres.org

For the amidation step, conventional methods often rely on stoichiometric coupling reagents or the conversion of carboxylic acids to highly reactive acyl chlorides, which produces significant chemical waste and can involve hazardous reagents like thionyl chloride. scispace.comucl.ac.uk Green chemistry seeks to replace these with catalytic methods for the direct amidation of carboxylic acids and amines. mdpi.com Boron-based catalysts, such as boric acid, have proven effective for this transformation, offering a low-cost, low-toxicity option that can be used in solvent-free conditions or with azeotropic removal of water, the only byproduct. scispace.comucl.ac.uksciepub.com Biocatalytic methods, employing enzymes like lipases, represent another frontier in green amide synthesis, offering high selectivity under mild, aqueous conditions. rsc.orgresearchgate.net

Solvent selection is a cornerstone of green synthesis. vapourtec.com Traditional solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorinated solvents are being replaced with greener alternatives. whiterose.ac.uk Solvent selection guides, developed by industry consortiums, help chemists choose solvents based on safety, health, and environmental criteria. jk-sci.comutoronto.ca Preferred solvents include water, ethanol, and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which offer a better environmental profile. vapourtec.comwhiterose.ac.uk

Table 1: Green Chemistry Approaches in Cyanophenoxyacetamide Synthesis

| Synthetic Step | Traditional Method | Green Alternative | Key Advantages |

|---|---|---|---|

| Ether Formation | Williamson synthesis with strong base in polar aprotic solvent | Phase-transfer catalysis (PTC), microwave-assisted synthesis, solvent-free conditions | Reduced solvent use, lower energy consumption, easier work-up, use of safer solvents (e.g., water). researchgate.netorgchemres.org |

| Amide Formation | Use of stoichiometric coupling agents (e.g., EDC, HATU) or acyl chlorides | Catalytic direct amidation (e.g., with boric acid), enzymatic catalysis (e.g., with lipases) | High atom economy (water is the only byproduct), avoidance of toxic reagents, mild reaction conditions. scispace.comrsc.org |

| Solvents | Use of hazardous solvents (e.g., DMF, NMP, chlorinated solvents) | Use of water, ethanol, 2-MeTHF, or solvent-free conditions | Reduced toxicity, improved safety profile, lower environmental impact. vapourtec.comwhiterose.ac.uk |

Scale-Up Considerations for Research and Development

Scaling up the synthesis of 2-(2-cyanophenoxy)acetamide and its derivatives from the laboratory to research and development (R&D) and potential industrial production requires careful consideration of process safety, efficiency, cost-effectiveness, and reproducibility. evotec.comfujifilm.com

A primary consideration is the selection and optimization of the synthetic route. A route that is feasible on a lab scale may not be practical for larger quantities due to cost, safety, or equipment limitations. evotec.com For instance, the industrial synthesis of the structurally related fungicide azoxystrobin (B1666510), which also contains a 2-cyanophenoxy moiety, has been optimized to use cost-effective catalysts like trimethylamine (B31210) or copper salts and to minimize steps and simplify purification. google.comacs.orggoogle.com

Process control is critical during scale-up. evotec.com Parameters such as temperature, pressure, reaction time, and mixing speed must be carefully monitored and controlled to ensure consistent product quality and yield, and to manage the heat generated by exothermic reactions. acs.org The transition from batch reactors to continuous flow systems is an increasingly popular strategy in the pharmaceutical and fine chemical industries. rsc.org Continuous flow processing offers enhanced safety, better heat and mass transfer, and greater scalability and consistency compared to traditional batch methods. vapourtec.comscispace.commit.edumit.edu

Purification of the final product and intermediates is another major challenge in scale-up. Recrystallization is the most common technique for purifying solid active pharmaceutical ingredients (APIs) and their intermediates. scispace.comresearchgate.netseppure.com The choice of solvent, control of supersaturation, cooling profile, and agitation are all critical variables that must be optimized to achieve the desired purity, crystal form, and particle size distribution in a reproducible manner on a large scale. pharmaexcipients.comnih.gov The process often involves solvent swaps to move from a reaction solvent to a crystallization solvent, which must be managed efficiently. seppure.com

Finally, a thorough risk assessment and the implementation of a robust process control strategy are essential for a successful scale-up. evotec.com This includes understanding the thermal stability of reactants and products, identifying potential impurities, and developing analytical methods to monitor the process and ensure the final product meets all quality specifications. globelapharma.comtheasengineers.com

Table 2: Key Considerations for Scale-Up of Cyanophenoxyacetamide Synthesis

| Consideration | Laboratory Scale | R&D / Industrial Scale | Key Challenges & Strategies |

|---|---|---|---|

| Reaction Vessel | Glass flasks (mL to L) | Jacketed glass or stainless-steel reactors (L to m³), Continuous flow reactors | Heat transfer, mixing efficiency, material compatibility. Strategy: Use of baffled reactors, optimized impellers, or transition to continuous flow systems for better control. rsc.org |

| Purification | Flash chromatography, simple filtration | Multi-step crystallization, filtration, and drying | Achieving consistent purity and crystal form, handling large volumes of solvents and solids. Strategy: Develop robust crystallization protocols, use of anti-solvents, and controlled drying conditions. scispace.comseppure.com |

| Process Control | Manual control of temperature and additions | Automated control systems (PLCs, DCS) for temperature, pressure, pH, and dosing rates | Ensuring reproducibility and safety, managing exotherms. Strategy: Implement Quality by Design (QbD) principles and Process Analytical Technology (PAT). evotec.com |

| Safety | Small quantities, manageable risks | Large quantities, significant thermal and chemical hazards | Runaway reactions, handling of hazardous materials. Strategy: Perform reaction calorimetry studies, develop detailed safety protocols, and use engineered controls. acs.org |

| Cost | Reagent cost is secondary | Cost of raw materials, energy, and waste disposal are critical | High process mass intensity (PMI). Strategy: Optimize for yield, select cheaper reagents, recycle solvents, and use catalytic processes. acs.org |

Biological Activities and Pharmacological Potential of 2 2 Cyanophenoxy Acetamide and Its Derivatives

Antimicrobial Activity Studies

The threat of antimicrobial resistance has spurred research into new classes of compounds capable of combating pathogenic microorganisms. Derivatives of cyanophenoxy acetamide (B32628) have been investigated for their potential to inhibit the growth of bacteria, fungi, and viruses.

Antibacterial Efficacy

While specific data on the antibacterial activity of 2-(2-Cyanophenoxy)acetamide is not extensively documented in publicly available research, studies on related structures provide insights into the potential of this class of compounds. For instance, a series of novel hybrid compounds incorporating a 2-mercaptobenzothiazole (B37678) moiety with various aryl amines, resulting in acetamide derivatives, have demonstrated notable antibacterial action. chemrxiv.org In one study, compounds 2b and 2i from this series, which feature a pyrrolidine (B122466) ring and an amino oxadiazole ring respectively, showed significant activity against both Gram-positive and Gram-negative bacteria. nih.gov Their minimum inhibitory concentrations (MICs) were found to be comparable to the standard drug levofloxacin (B1675101) against several bacterial strains, and in some cases, even lower. nih.gov This suggests that the acetamide linkage is a viable scaffold for the development of potent antibacterial agents. nih.gov

Furthermore, research on quinazoline (B50416) derivatives incorporating a cyanophenoxy group has revealed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus. researchgate.net Some of these compounds exhibited MIC values as low as 4 μg/mL. researchgate.net Another study on 2-(4-oxo-thiazolidin-2-ylidene)-acetamides also reported high antibacterial activity against Staphylococcus aureus. fabad.org.tr

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Acetamide Derivatives against Various Bacterial Strains

| Compound | E. coli (μg/100 μL) | S. typhi (μg/100 μL) | S. aureus (μg/100 μL) | B. subtilus (μg/100 μL) | Reference |

|---|---|---|---|---|---|

| 2b | 25 | 25 | <25 | <25 | nih.gov |

| 2i | 25 | <25 | <25 | 25 | nih.gov |

| Levofloxacin (Standard) | 25 | 25 | 25 | 25 | nih.gov |

Data for compounds 2b and 2i, which are 2-mercaptobenzothiazole acetamide derivatives.

Antifungal Efficacy

The antifungal potential of acetamide derivatives has also been a subject of investigation. A series of novel 2-hydroxyphenyl substituted aminoacetamides were designed and synthesized, with some compounds demonstrating excellent antifungal activities against Sclerotinia sclerotiorum and Phytophthora capsici. nih.gov Notably, compound 5e from this series exhibited a potent activity against S. sclerotiorum with a half-maximal effective concentration (EC₅₀) of 2.89 µg/mL, which was superior to the commercial fungicide chlorothalonil. nih.gov While not containing a cyanophenoxy group, these findings highlight the potential of the acetamide scaffold in developing new antifungal agents. nih.gov

Studies on other heterocyclic compounds containing the acetamide linkage, such as those with a thiazolyl hydrazone derivative, have also shown notable antifungal activity against Cryptococcus species. nih.gov

Antiviral Activity

The cyanophenoxy acetamide scaffold has been incorporated into molecules targeting viral replication. A notable example is the development of novel acetamide-substituted derivatives of doravirine (B607182) (DOR), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. By combining the cyanochlorophenol moiety of doravirine with an acetamide linker, researchers developed compounds with promising activity against the wild-type HIV-1 strain. nih.gov Specifically, compounds 46 and 47 in this series showed potent inhibition with EC₅₀ values of 59.5 nM and 54.8 nM, respectively. nih.gov

In a different context, uracil (B121893) derivatives featuring an N-(4-phenoxyphenyl)acetamide side chain have been identified as potent inhibitors of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.govsemanticscholar.org The introduction of this acetamide side chain significantly enhanced the antiviral potency and broadened the activity spectrum of the parent compounds. nih.govsemanticscholar.org

Table 2: Antiviral Efficacy of Selected Acetamide Derivatives

| Compound | Virus | EC₅₀ | Reference |

|---|---|---|---|

| 46 | HIV-1 WT | 59.5 nM | nih.gov |

| 47 | HIV-1 WT | 54.8 nM | nih.gov |

| 7b | HCMV (AD-169) | 1.6 ± 0.7 μM | nih.gov |

| 7b | VZV (OKA) | 2.34 ± 0.18 μM | nih.gov |

Data for compounds 46 and 47, which are acetamide-substituted doravirine analogs, and compound 7b, a uracil derivative with an N-(4-phenoxyphenyl)acetamide side chain.

Anti-inflammatory and Immunomodulatory Investigations

Chronic inflammation is a key component of numerous diseases, and the development of novel anti-inflammatory agents is of significant interest. Phenoxyacetamide derivatives have shown promise in this area. A study focusing on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that compounds with halogen substitutions on the aromatic ring possess favorable anti-inflammatory activity. nih.govnih.gov Compound 3c , N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, was identified as having notable anti-inflammatory effects. nih.govnih.gov

The anti-inflammatory properties of some acetamide derivatives may be linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. archivepp.com

Enzyme Inhibition and Receptor Modulation

The pharmacological effects of many compounds are mediated through their interaction with specific enzymes and receptors. For cyanophenoxy acetamide derivatives, a key area of investigation has been their potential to inhibit phosphodiesterases.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by degrading cyclic nucleotides like cAMP and cGMP. nih.gov Inhibition of these enzymes, particularly PDE4, can lead to an increase in intracellular cAMP, which has been shown to have anti-inflammatory effects. nih.gov It has been suggested that the anti-inflammatory properties of cyanophenoxy acetamide derivatives may be mediated through the inhibition of PDEs.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) is an enzyme that plays a key role in the inflammatory process through the production of prostaglandins. thermofisher.com There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation. thermofisher.com As a result, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

While direct studies on the COX inhibitory activity of 2-(2-Cyanophenoxy)acetamide are not extensively documented in publicly available research, numerous studies have investigated the potential of various acetamide derivatives as COX inhibitors. evitachem.comarchivepp.com For instance, a study on novel acetamide derivatives bearing 1,3,4-oxadiazole (B1194373) and pyrimidine (B1678525) cores revealed that some of these compounds exhibited significant cytotoxic effects on A549 human lung adenocarcinoma cells, with one compound showing dual inhibition of both COX-1 and COX-2. researchgate.net Another study on thiadiazole-benzothiazole hybrids, which are also acetamide derivatives, identified a potent and selective COX-1 inhibitor. dergipark.org.tr These findings suggest that the acetamide scaffold can be a valuable template for the design of new COX inhibitors. The presence of a cyanophenoxy group in 2-(2-Cyanophenoxy)acetamide could influence its binding to the active site of COX enzymes, a hypothesis that warrants further investigation through targeted synthesis and biological evaluation.

Uridine (B1682114) Phosphorylase Inhibition

Uridine phosphorylase (UPase) is an enzyme that catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. ebi.ac.uk This enzyme is a target for cancer chemotherapy because its inhibition can increase the concentration of uridine, which can in turn enhance the efficacy of certain anticancer drugs or protect normal tissues from their toxicity. acs.orgd-nb.info

Research into the inhibition of UPase has identified several potent inhibitors among derivatives of uracil. A significant study focused on a series of 1-((2-hydroxyethoxy)methyl)-5-(3-(substituted-phenoxy)benzyl)uracils. acs.orgnih.gov Within this series, the compound featuring a 3-cyanophenoxy substituent demonstrated remarkable potency as an inhibitor of murine liver uridine phosphorylase, with an IC50 value of 1.4 nM. acs.orgnih.gov This finding highlights the importance of the cyanophenoxy moiety for high-affinity binding to the enzyme. Although 2-(2-Cyanophenoxy)acetamide itself is not a uracil derivative, the potent activity of the related cyanophenoxy-containing compound suggests that the 2-(2-cyanophenoxy)acetamide structure could be a valuable fragment for designing novel UPase inhibitors.

Table 1: Uridine Phosphorylase Inhibitory Activity of a 3-Cyanophenoxy Containing Uracil Derivative

| Compound | Target Enzyme | IC50 (nM) | Reference |

| 1-((2-hydroxyethoxy)methyl)-5-(3-(3-cyanophenoxy)benzyl)uracil | Murine Liver Uridine Phosphorylase | 1.4 | acs.orgnih.gov |

Beta-Adrenergic Receptor Antagonism

Beta-adrenergic receptors (β-adrenoceptors) are a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine (B1679862) and epinephrine. cvpharmacology.com Antagonists of these receptors, commonly known as beta-blockers, are widely used in the treatment of cardiovascular diseases such as hypertension and angina. revespcardiol.org

A notable derivative of 2-(2-Cyanophenoxy)acetamide in this context is Epanolol. drugbank.comdrugfuture.com Epanolol, with the chemical name N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-4-hydroxybenzeneacetamide, is a cardioselective β1-adrenergic blocker. drugfuture.comdrugbank.com Its structure incorporates the 2-(2-cyanophenoxy)acetamide moiety, which is connected to a side chain that is characteristic of many beta-blockers. The pharmacological properties of Epanolol have been described, and it is known to act as an antihypertensive agent. google.com The activity of Epanolol underscores the potential of the 2-(2-cyanophenoxy)acetamide scaffold as a building block for the development of new beta-adrenergic receptor antagonists.

Antiproliferative and Cytotoxic Effects in Cancer Research

The search for novel anticancer agents is a continuous effort in medicinal chemistry. Various acetamide derivatives have been synthesized and evaluated for their potential to inhibit the proliferation of cancer cells and induce cell death (cytotoxicity). nih.govnih.gov

While direct antiproliferative studies on 2-(2-Cyanophenoxy)acetamide are limited, research on structurally related compounds provides valuable insights. For example, a series of 2-(2-phenoxyacetamido)benzamides were synthesized and showed antiproliferative activity against the K562 human chronic myelogenous leukemia cell line. nih.gov The most active compounds in that study were found to arrest the cell cycle in the G0-G1 phase and induce apoptosis. nih.gov Furthermore, the synthesis of benzothiazole-triazole hybrids containing a cyanophenoxy moiety has been reported, with some of these compounds showing growth rate inhibition against renal cancer cell lines. niscair.res.in Another study on thiazolyl hydrazone derivatives identified a compound with a 4-cyanophenoxy group that exhibited selective inhibitory effects on A549 human lung adenocarcinoma and C6 rat glioma cells. researchgate.net These findings suggest that the inclusion of the cyanophenoxy acetamide structural motif in more complex molecules can lead to significant antiproliferative and cytotoxic activities.

Table 2: Antiproliferative Activity of a Cyanophenoxy-Containing Thiazolyl Hydrazone Derivative

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole | A549 (Human Lung Adenocarcinoma) | 12.0 ± 1.73 | researchgate.net |

| C6 (Rat Glioma) | 3.83 ± 0.76 | researchgate.net |

Antioxidant Activity Assessment

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. Research into the antioxidant properties of chemical compounds is crucial for the development of agents that can combat oxidative stress-related diseases.

Structure Activity Relationship Sar Elucidation for 2 2 Cyanophenoxy Acetamide Derivatives

Influence of N-Substituent Chemical Features on Biological Potency

In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, modifications to the N-substituent, which in this case is a pyrimidin-5-yl ring, were explored. While this is a more complex substituent than a simple alkyl or aryl group, the principles of how it influences activity are relevant. The electronic properties and steric bulk of the N-substituent are critical. For instance, the pyrimidine (B1678525) ring is a heterocyclic aromatic moiety known to participate in hydrogen bonding and π-π stacking interactions, which can significantly enhance binding affinity to enzymes or receptors.

In another study focusing on N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as matrix metalloproteinase (MMP) inhibitors, the N-substituent on the piperidine (B6355638) ring was found to be crucial for oral activity and selectivity. ornl.gov This highlights that the N-substituent can be a key determinant of the drug-like properties of a molecule.

Table 1: Hypothetical N-Substituents for SAR Studies of 2-(2-Cyanophenoxy)acetamide

| Substituent (R) | Chemical Features | Expected Influence on Potency |

| -H | Unsubstituted amide | Baseline activity |

| -CH₃ | Small, lipophilic | May improve membrane permeability |

| -CH₂CH₂OH | Hydrophilic, H-bond donor/acceptor | Could enhance solubility and target binding |

| -C₆H₅ | Aromatic, bulky | Potential for π-stacking interactions |

| -C₆H₄-Cl (para) | Aromatic, electron-withdrawing | May alter electronic interactions with target |

| -CH₂-COOH | Acidic, H-bond donor/acceptor | Could form key ionic interactions with the target |

Importance of the Cyanophenoxy Ring System in Molecular Recognition

The cyanophenoxy ring system is a key structural feature that significantly contributes to the molecular recognition and biological activity of this class of compounds. The cyano group (-C≡N) is a potent electron-withdrawing group and a hydrogen bond acceptor, which can critically influence the electronic distribution of the aromatic ring and its interactions with biological targets.

The position of the cyano group on the phenoxy ring is crucial. In the case of 2-(2-cyanophenoxy)acetamide, the ortho-cyano group can influence the conformation of the acetamide (B32628) linker through steric and electronic effects. In studies of related compounds, the cyanophenoxy moiety has been shown to be vital for potent biological activity. For example, in a series of inhibitors of murine liver uridine (B1682114) phosphorylase, a 3-cyanophenoxy substituent on a benzyluracil scaffold resulted in a compound with an IC₅₀ as low as 1.4 nM. acs.org This underscores the significant contribution of the cyanophenoxy group to high-affinity binding.

Furthermore, in the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs), a 3-chloro-5-cyanophenoxy moiety was a key component of highly potent doravirine (B607182) analogs. researchgate.netmdpi.com The combination of a chloro and a cyano group on the phenoxy ring suggests that the electronic and steric properties of this ring system are finely tuned for optimal interaction with the HIV-1 reverse transcriptase enzyme.

The importance of the cyanophenoxy ring is further highlighted in studies of SLACK potassium channel inhibitors, where a 4-cyano substituent on the phenoxy ring was investigated, although in this particular series, it resulted in only weak inhibition. mdpi.com This indicates that the optimal substitution pattern on the phenoxy ring is target-dependent.

Table 2: Influence of Substituents on the Phenoxy Ring in Related Compound Series

| Compound Series | Substituent on Phenoxy Ring | Biological Target | Observed Activity | Reference |

| Benzyluracil Derivatives | 3-Cyanophenoxy | Uridine Phosphorylase | High potency (IC₅₀ = 1.4 nM) | acs.org |

| Doravirine Analogs | 3-Chloro-5-cyanophenoxy | HIV-1 Reverse Transcriptase | High potency (EC₅₀ = 54.8 nM) | researchgate.netmdpi.com |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamides | 4-Cyano | SLACK Potassium Channel | Weak inhibition | mdpi.com |

Conformational Flexibility and Rigidity of the Acetamide Linker

The acetamide linker, -O-CH₂-C(=O)NH-, which connects the cyanophenoxy ring to the rest of the molecule, possesses a degree of conformational flexibility that is critical for the molecule's ability to adopt an optimal binding conformation within a biological target. The torsional angles around the single bonds in this linker allow the cyanophenoxy ring and the N-substituent to orient themselves in three-dimensional space to maximize favorable interactions with the target.

The planarity of the amide bond (-C(=O)NH-) introduces a degree of rigidity, while the ether linkage (-O-CH₂-) and the bond between the carbonyl carbon and the N-substituent allow for rotation. This balance between flexibility and rigidity is a key aspect of the SAR. A linker that is too flexible might lead to a significant entropic penalty upon binding, whereas a linker that is too rigid may not allow the molecule to adopt the required conformation for binding.

In a study on the conformational polymorphism of a related compound, 2-(2′-cyanophenoxy) benzonitrile, it was found that the molecule could adopt different conformations, leading to the formation of distinct crystal structures. researchgate.net This highlights the inherent conformational flexibility of the bond between the two aromatic rings, which is analogous to the flexibility of the acetamide linker.

Molecular hybridization strategies in drug design often focus on optimizing linker length and flexibility. For instance, in the development of doravirine analogs, an acetamide linker was incorporated to improve the potency of the resulting compounds. mdpi.com The length and conformational properties of this linker were likely crucial for positioning the key pharmacophoric elements correctly within the enzyme's active site.

Exploration of Substituent Effects on Specific Biological Targets

The effect of substituents on the 2-(2-cyanophenoxy)acetamide scaffold is highly dependent on the specific biological target being addressed. Different enzymes and receptors have unique active site topographies, charge distributions, and hydrophobic pockets, meaning that a substituent that enhances activity against one target may diminish it against another.

For instance, in the context of anti-HIV agents, derivatives of doravirine containing a 3-chloro-5-cyanophenoxy group were found to be highly potent inhibitors of HIV-1 reverse transcriptase. researchgate.netmdpi.com The specific placement of the chloro and cyano groups on the phenoxy ring, along with the trifluoromethyl group on the pyridinone core, created a molecule with optimal interactions within the non-nucleoside inhibitor binding pocket of the enzyme.

In a different therapeutic area, a study on 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels revealed a different set of SAR. mdpi.com In this series, a 4-chloro group on the phenoxy ring was essential for potent inhibition, while a 4-cyano group led to weak activity. This demonstrates that even for the same core scaffold, the electronic and steric requirements for optimal activity can vary significantly between different biological targets.

The table below summarizes the activity of related phenoxyacetamide derivatives against different biological targets, illustrating the target-specific nature of substituent effects.

Table 3: Target-Specific Activity of Phenoxyacetamide Derivatives

| Compound/Derivative | Biological Target | Key Substituents | Activity | Reference |

| Doravirine Analog | HIV-1 Reverse Transcriptase | 3-Chloro-5-cyanophenoxy, trifluoromethyl on pyridinone | Potent inhibition (EC₅₀ = 54.8 nM) | researchgate.netmdpi.com |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide | SLACK Potassium Channel | 4-Chlorophenoxy | Potent inhibition | mdpi.com |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide | SLACK Potassium Channel | 4-Cyanophenoxy | Weak inhibition | mdpi.com |

Development of SAR Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the key molecular descriptors that correlate with potency, QSAR models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more effective molecules.

While a specific QSAR model for 2-(2-cyanophenoxy)acetamide derivatives was not identified in the reviewed literature, the principles of QSAR are broadly applicable to this class of compounds. A typical QSAR study would involve the synthesis of a diverse set of derivatives with variations in their physicochemical properties (e.g., lipophilicity, electronic effects, steric bulk). The biological activity of these compounds would then be measured, and a statistical model would be built to correlate the structural descriptors with the observed activity.

For example, a 2D-QSAR study on dipeptidyl peptidase IV (DPP IV) inhibitors based on a 5β-methylprolyl-2-cyanopyrrolidine scaffold identified key descriptors such as the count of carbon and oxygen atoms at a certain distance (T_C_O_4), an electrotopological state index (SdssCE-index), and the octanol-water partition coefficient (XlogP) as being important for activity. researchgate.net A similar approach could be applied to 2-(2-cyanophenoxy)acetamide derivatives to develop a predictive SAR model.

The development of such a model would enable the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency. This would significantly accelerate the drug discovery process for this chemical series.

Computational and in Silico Approaches in Cyanophenoxyacetamide Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the structural basis of ligand-target interactions and is widely applied to phenoxyacetamide derivatives to elucidate their mechanism of action.

The process involves preparing a three-dimensional structure of the target protein, often obtained from crystallographic databases like the Protein Data Bank (PDB), and the ligand of interest. Software such as AutoDock Vina is then used to explore various binding poses of the ligand within the active site of the protein, calculating a binding affinity or score for each pose. The most favorable poses are those with the lowest binding energy.

Studies on compounds structurally related to 2-(2-Cyanophenoxy)acetamide have utilized molecular docking to investigate their potential as inhibitors for various enzymes. For instance, derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been docked into the active site of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. Similarly, docking studies on 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide revealed key interactions within the binding pocket of the σ1 receptor, including a salt bridge with an aspartate residue (Asp126) and contacts with other key residues like Tyr120 and Trp164. These analyses help identify the specific amino acids that are crucial for binding, providing a roadmap for designing more potent and selective inhibitors.

Table 1: Examples of Molecular Docking Studies on Phenoxyacetamide Derivatives

| Compound Class | Target Protein | Key Interactions Observed | Reference |

|---|---|---|---|

| 2-(2,4-dichlorophenoxy)acetic acid derivatives | Cyclooxygenase-2 (COX-2) | Effective interaction with the active site, surpassing the parent acid in complex strength. | |

| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | σ1 Receptor | Salt bridge with Asp126; short contacts with Tyr120, His154, Trp164. | |

| 2-Chloro-N, N-Diphenylacetamide derivatives | Cyclooxygenase (COX) | Identification of binding sites and binding strength. | |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα kinase | Accommodation within the kinase domain. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of novel compounds before they are synthesized.

For phenoxyacetamide analogues, both 2D and 3D QSAR studies have been successfully applied. In a study on 2-phenoxy-N-phenylacetamide derivatives as hypoxia-inducible factor-1 (HIF-1) inhibitors, researchers developed models using techniques like Multiple Linear Regression (MLR). The resulting 2D-QSAR model demonstrated a strong correlation between the chemical descriptors and the inhibitory activity, with a high correlation coefficient (r²) of 0.9469 and a cross-validated squared correlation coefficient (q²) of 0.8933. The key descriptors identified included the SssNHE-index (related to electrotopological state) and slogp (a measure of lipophilicity).

3D-QSAR methods, such as k-nearest neighbor molecular field analysis (k-NN MFA), provide further insights by considering the three-dimensional arrangement of steric, hydrophobic, and electrostatic fields. The 3D-QSAR model for the HIF-1 inhibitors showed excellent internal and external predictive capabilities (q² = 0.9672 and pred_r² = 0.8480, respectively). These models provide a structural framework for designing new derivatives with enhanced biological activity. Similar QSAR studies on phenoxyacetamide derivatives have been conducted to develop selective MAO-B inhibitors.

Table 2: Statistical Validation of QSAR Models for Phenoxyacetamide Derivatives

| QSAR Method | Target | Statistical Parameter | Value | Reference |

|---|---|---|---|---|

| 2D-QSAR (MLR) | HIF-1 | Correlation Coefficient (r²) | 0.9469 | |

| 2D-QSAR (MLR) | HIF-1 | Cross-validated Coefficient (q²) | 0.8933 | |

| 2D-QSAR (MLR) | HIF-1 | External Predictive Ability (pred_r²) | 0.7128 | |

| 3D-QSAR (k-NN MFA) | HIF-1 | Cross-validated Coefficient (q²) | 0.9672 | |

| 3D-QSAR (k-NN MFA) | HIF-1 | External Predictive Ability (pred_r²) | 0.8480 |

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Profiling

A significant reason for the failure of drug candidates in clinical trials is poor pharmacokinetic properties. In silico ADME prediction allows for the early assessment of a compound's likely absorption, distribution, metabolism, and excretion characteristics, helping to flag potential issues long before costly experimental studies are undertaken.

Various computational models and software are used to predict key ADME parameters. These predictions are often based on a compound's physicochemical properties and adherence to established guidelines like Lipinski's "Rule of Five" and Veber's rule. For instance, in silico ADMET prediction for a series of thiazole-Schiff base derivatives demonstrated that most of the synthesized compounds adhered to these rules, suggesting good potential for oral bioavailability.

For the phenoxyacetamide class, a PreADMET study was performed on a designed library of derivatives to assess their pharmacokinetic profiles. Furthermore, a study on N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, a potent antagonist for the P2Y₁₄ receptor, found that the compound possessed moderate oral bioactivity and favorable pharmacokinetic profiles, with a bioavailability (F) of 75%. Such predictions are crucial for prioritizing compounds that are more likely to be effective and well-tolerated in vivo.

Molecular Dynamics Simulations for Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing valuable information on the stability of a ligand-protein complex, the influence of solvent, and the conformational changes that may occur upon binding.

The process involves placing the docked ligand-protein complex in a simulated environment (e.g., a box of water molecules) and applying principles of physics to calculate the trajectory of the atoms over a set period, typically nanoseconds. The stability of the complex can be assessed by analyzing metrics like the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD plot suggests that the ligand remains securely bound in the active site.

MD simulations have been employed to explore the biomolecular stability of 2-cyano-acetamide derivatives, confirming the stability of ligand-protein interactions predicted by docking. These simulations are critical for validating docking results and gaining a deeper understanding of the binding dynamics that govern a ligand's efficacy.

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. This approach allows researchers to rapidly screen millions of compounds in silico, narrowing the field to a manageable number for experimental testing.

Building on a core scaffold like 2-(2-Cyanophenoxy)acetamide, which has known biological activity, researchers can design a focused library of new derivatives. This process is often guided by insights from QSAR and molecular docking studies. For example, a QSAR model might indicate that adding a bulky, less lipophilic group at a certain position could enhance activity.

In one research effort focused on phenoxyacetamide derivatives as MAO-B inhibitors, a library of 75 new molecules was designed by systematically varying substituents on the core scaffold. These newly designed molecules were then evaluated in silico by calculating the molecular descriptors from the established QSAR model to predict their biological activity. This rational design approach, combining QSAR, docking, and library design, is a powerful strategy for optimizing lead compounds and discovering novel drug candidates.

Pharmacological Profiling and in Vivo Efficacy Studies of 2 2 Cyanophenoxy Acetamide Derivatives

Preclinical Pharmacokinetic Characterization

The preclinical pharmacokinetic profiles of several derivatives of 2-(2-Cyanophenoxy)acetamide have been investigated to understand their absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining the potential of these compounds as therapeutic agents.

One area of investigation has been in the development of selective androgen receptor modulators (SARMs). For instance, the SARM GTx-024, which contains a cyanophenoxy moiety, demonstrated rapid and complete absorption with high oral bioavailability in rats. smolecule.com Its plasma clearance was moderate, and it was primarily eliminated through fecal excretion, with a significant portion being the unchanged drug. smolecule.com

In the context of anti-HIV research, derivatives of doravirine (B607182) incorporating a cyanophenoxy acetamide (B32628) structure have been synthesized. researchgate.net While specific pharmacokinetic data for these exact derivatives is limited in the provided information, the broader research on doravirine prodrugs aimed to enhance oral absorption and plasma exposure, suggesting that the parent compounds may have limitations in their pharmacokinetic profiles. researchgate.net

Furthermore, studies on other structurally related compounds, such as the beta-blocker epanolol, which features a 2-cyanophenoxy group, have shown that its bioavailability can be low. wikigenes.org The pharmacokinetics of acetamide derivatives, in general, have been a subject of study to improve their drug-like properties. For example, the anticonvulsant levetiracetam (B1674943), an α-ethyl-2-oxo-pyrrolidine acetamide, and its enantiomer have been shown to have enantioselective pharmacokinetics in dogs, particularly in renal clearance. nih.gov

Table 1: Preclinical Pharmacokinetic Parameters of Selected 2-(2-Cyanophenoxy)acetamide Derivatives and Related Compounds

| Compound/Derivative Class | Species | Key Pharmacokinetic Findings | Reference |

| GTx-024 (SARM with cyanophenoxy group) | Rat | Rapid and complete absorption, high oral bioavailability, moderate plasma clearance, primarily fecal excretion. | smolecule.com |

| Doravirine Derivatives (with cyanophenoxy acetamide) | - | Prodrug strategies were explored to improve limited oral absorption and plasma exposure of parent molecules. | researchgate.net |

| Epanolol (Beta-blocker with 2-cyanophenoxy group) | Human (elderly patients) | Low bioavailability (7-8% for tablet and solution in fasted state). | wikigenes.org |

| Levetiracetam (Acetamide derivative) | Dog | Enantioselective pharmacokinetics observed in renal clearance. | nih.gov |

Note: This table includes data from compounds that are structurally related to 2-(2-Cyanophenoxy)acetamide but are not its direct derivatives. The data is presented to provide context on the potential pharmacokinetic properties of this class of compounds.

In Vivo Efficacy Assessment in Disease Models

The in vivo efficacy of 2-(2-Cyanophenoxy)acetamide derivatives has been evaluated in various disease models, reflecting the diverse therapeutic potential of this scaffold.

In the field of oncology, new acetamide derivatives bearing 1,3,4-oxadiazole (B1194373) and pyrimidine (B1678525) cores have been synthesized and tested for their cytotoxic effects against A549 human lung adenocarcinoma cells. researchgate.net Some of these compounds demonstrated significant antiproliferative activity, with IC50 values lower than the standard chemotherapeutic agent cisplatin, while showing no cytotoxicity to healthy cells. researchgate.net

Derivatives have also been explored for their anti-HIV activity. Acetamide-substituted derivatives of doravirine have shown potent inhibitory activity against wild-type HIV-1, with some compounds exhibiting EC50 values in the nanomolar range. researchgate.net These compounds were also active against certain drug-resistant mutant strains of the virus. researchgate.net

Furthermore, compounds structurally related to 2-(4-cyanophenoxy)-N-(pyrimidin-2-yl)acetamide have demonstrated the ability to significantly reduce serum uric acid levels in in vivo models of hyperuricemia. In the realm of infectious diseases, certain 1,2,4-oxadiazole (B8745197) analogues with a cyanophenoxy group have been investigated for their antimicrobial activity against enteric pathogens. nih.gov

Table 2: In Vivo Efficacy of Selected 2-(2-Cyanophenoxy)acetamide Derivatives and Related Compounds

| Compound/Derivative Class | Disease Model | Key Efficacy Findings | Reference |

| Acetamide derivatives with 1,3,4-oxadiazole and pyrimidine cores | Human lung adenocarcinoma (A549 cells) | Potent cytotoxic effects, with IC50 values lower than cisplatin. | researchgate.net |

| Doravirine derivatives with cyanophenoxy acetamide | HIV-1 infection | Potent inhibition of wild-type HIV-1 (EC50 in nM range) and activity against resistant strains. | researchgate.net |

| 2-(4-cyanophenoxy)-N-(pyrimidin-2-yl)acetamide related compounds | Hyperuricemia model | Significant reduction in serum uric acid levels. |

Note: This table includes data from compounds that are structurally related to 2-(2-Cyanophenoxy)acetamide but are not its direct derivatives. The data is presented to provide context on the potential in vivo efficacy of this class of compounds.

Toxicological Screening and Safety Profile Evaluation

The toxicological properties of 2-(2-Cyanophenoxy)acetamide and its derivatives are a critical aspect of their preclinical evaluation. Safety data sheets for the parent compound, 2-(2-Cyanophenoxy)acetamide, indicate that it is considered hazardous. fishersci.com It is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation, as well as respiratory irritation. fishersci.comfishersci.com However, a full investigation of its toxicological properties has not been completed. fishersci.com

For derivatives, toxicological assessments are often part of the broader preclinical development. For example, in the development of anti-HIV doravirine derivatives, cytotoxicity is a key parameter that is evaluated. researchgate.net Similarly, for acetamide derivatives explored as anticancer agents, cytotoxicity against healthy cell lines is assessed to determine their therapeutic index. researchgate.net

The fungicide azoxystrobin (B1666510), which contains a 2-cyanophenoxy group, has undergone extensive toxicological evaluation. It has low acute toxicity via oral, dermal, and inhalation routes in rats. fao.org Long-term studies in rodents have identified the liver and kidney as major target organs, with findings including changes in organ weights and histopathology. fao.org

Table 3: Toxicological Profile of 2-(2-Cyanophenoxy)acetamide and a Related Compound

| Compound | Key Toxicological Findings | Reference |

| 2-(2-Cyanophenoxy)acetamide | Harmful if swallowed, in contact with skin, or inhaled. Causes skin, eye, and respiratory irritation. Full toxicological properties not fully investigated. | fishersci.comfishersci.com |

| Azoxystrobin (containing a 2-cyanophenoxy group) | Low acute toxicity. Major target organs in long-term rodent studies are the liver and kidney. | fao.org |

Bioavailability and Systemic Exposure Investigations

Investigations into the bioavailability and systemic exposure of 2-(2-Cyanophenoxy)acetamide derivatives are essential for their development as orally administered drugs. As previously mentioned, the SARM GTx-024, which has a cyanophenoxy moiety, was found to have high oral bioavailability in rats. smolecule.com

Research into other classes of acetamide derivatives has also focused on improving bioavailability. For example, for some COX-II inhibitors, prodrug strategies involving acetamide molecules have been employed to adjust pharmacokinetic parameters. archivepp.com

Metabolite Identification in Biological Systems

Understanding the metabolic fate of 2-(2-Cyanophenoxy)acetamide derivatives is crucial for assessing their safety and efficacy. For the SARM GTx-024, metabolites were identified in the urine and feces of rats. researchgate.net The metabolic transformations included oxidation of the cyanophenol ring, hydrolysis of the amide moiety, and glucuronidation. researchgate.net

In studies with the fungicide azoxystrobin, systemically absorbed compound was extensively metabolized. fao.org The major metabolites resulted from hydrolysis followed by glucuronide conjugation, as well as hydroxylation of the cyanophenyl ring. fao.org

The metabolism of other acetamide-containing drugs has also been characterized. For instance, the anticonvulsant levetiracetam is metabolized to a carboxylic acid metabolite. nih.gov These studies indicate that the acetamide and cyanophenoxy groups are susceptible to various metabolic transformations.

Table 4: Identified Metabolites of Compounds Related to 2-(2-Cyanophenoxy)acetamide

| Compound | Identified Metabolic Pathways | Identified Metabolites | Reference |

| GTx-024 (SARM with cyanophenoxy group) | Oxidation, Hydrolysis, Glucuronidation | Oxidation products of the cyanophenol ring, hydrolysis products of the amide moiety, glucuronide conjugates. | researchgate.net |

| Azoxystrobin (Fungicide with 2-cyanophenoxy group) | Hydrolysis, Glucuronide Conjugation, Hydroxylation | Products of hydrolysis and subsequent glucuronidation, hydroxylated derivatives of the cyanophenyl ring. | fao.org |

| Levetiracetam (Acetamide derivative) | Hydrolysis | 2-pyrrolidone-N-butyric acid | nih.gov |

Note: This table includes data from compounds that are structurally related to 2-(2-Cyanophenoxy)acetamide but are not its direct derivatives. The data is presented to provide context on the potential metabolic pathways for this class of compounds.

Role in Drug Discovery and Agrochemical Development

Lead Compound Identification and Optimization

In the initial phases of drug discovery, large collections of diverse molecules are tested to find a "hit." The derivative N-tert-butyl-2-(2-cyanophenoxy)acetamide is included in various screening libraries used for this purpose. The base molecule, 2-(2-Cyanophenoxy)acetamide, is often used as an intermediate, a foundational chemical piece that is further elaborated to create more complex and targeted molecules. chembk.com This process of modifying a lead compound to enhance its effectiveness and safety is a critical stage known as lead optimization.

Therapeutic Applications in Cardiovascular Diseases

A prominent success story originating from this chemical scaffold is the development of Epanolol. wikipedia.orgnih.gov Identified by the chemical name N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide, Epanolol is a cardioselective β1-adrenergic blocker. nih.govdrugfuture.com It was developed for the treatment of cardiovascular conditions such as hypertension and angina. nih.govdrugfuture.com

Epanolol works by blocking beta-adrenergic receptors in the heart, leading to a moderate and brief reduction in heart rate and contractility. drugfuture.com This action helps to lower blood pressure and reduce the heart's oxygen demand, which is beneficial in managing angina. nih.gov Clinical studies have explored its pharmacokinetics and efficacy in patients with stable angina pectoris. wikipedia.org

| Property | Data | Reference(s) |

| Compound Name | Epanolol | wikipedia.orgnih.gov |

| IUPAC Name | N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide | wikipedia.orgnih.gov |

| Therapeutic Class | Antihypertensive, Antianginal, β1-adrenergic blocker | nih.govdrugfuture.com |

| Mechanism | Blocks β1-adrenergic receptors, leading to reduced heart rate and contractility. | drugfuture.com |

| Clinical Use | Investigated for hypertension and stable angina pectoris. | wikipedia.orgnih.gov |

Development as Anti-infective Agents

The versatility of the 2-(2-cyanophenoxy)acetamide structure extends to the fight against infectious diseases, with derivatives showing both antiviral and antibacterial properties.

Antiviral Activity: Derivatives of this scaffold have been developed as potent inhibitors of the Human Immunodeficiency Virus (HIV). One strategy involved incorporating the cyanophenoxy acetamide (B32628) structure into derivatives of the drug doravirine (B607182), resulting in compounds with significant activity against wild-type HIV-1. researchgate.netnih.gov Furthermore, a patent describes complex derivatives, such as 2-[4-Chloro-3-(3-chloro-5-cyano-phenoxy)-2-fluoro-phenyl]-N-(2-chloro-4-sulfamoyl-phenyl)-acetamide, for the treatment of HIV infections. googleapis.com These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs that prevent the virus from replicating. ncats.io

Antibacterial Activity: Research into related chemical structures has also revealed potential for antibacterial agents. Studies on quinoxaline (B1680401) derivatives have shown that compounds incorporating the 2-cyanophenoxy group, such as 6-Chloro-2-(2-cyanophenoxy)quinoxalines, exhibit antibacterial activity. acs.org

| Application | Derivative Example | Target/Organism | Reference(s) |

| Antiviral | Acetamide-substituted doravirine analogues | HIV-1 | researchgate.netnih.gov |

| Antiviral | 2-[4-Chloro-3-(3-chloro-5-cyano-phenoxy)-2-fluoro-phenyl]-N-(2-chloro-4-sulfamoyl-phenyl)-acetamide | HIV | googleapis.com |

| Antibacterial | 6-Chloro-2-(2-cyanophenoxy)quinoxalines | Bacteria | acs.org |

Potential as Anti-inflammatory Therapeutics

The phenoxy acetamide chemical class is actively being explored for its anti-inflammatory potential. researchgate.netnih.gov While direct studies on 2-(2-Cyanophenoxy)acetamide itself are limited, related molecules demonstrate the promise of this scaffold. For example, a study on various 2-(substituted phenoxy) acetamide derivatives found that compounds with halogen substitutions on the aromatic ring showed favorable anti-inflammatory activity. researchgate.net This suggests that the core structure is a viable starting point for designing new anti-inflammatory drugs.

Applications in Oncology Research

The development of novel cancer therapies is an area of intense research, and phenoxyacetamide derivatives have emerged as a promising class of compounds. mdpi.comnih.gov Studies have shown that certain phenoxyacetamide derivatives can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. mdpi.comnih.gov For instance, one derivative demonstrated potent activity against liver cancer cells by inhibiting the PARP-1 protein and was more effective than the standard drug 5-Fluorouracil. mdpi.com Other research has focused on modifying natural products like podophyllotoxin (B1678966) with phenoxyacetamide structures to create dual-targeting agents that inhibit both tubulin and the AKT pathway, which are crucial for cancer cell proliferation and survival. acs.org These findings highlight the potential of the phenoxyacetamide scaffold in developing new and selective anti-cancer agents. nih.govnih.gov

Agrochemical Development

Beyond medicine, the 2-(2-cyanophenoxy)acetamide scaffold is the foundation for a highly successful agricultural fungicide. Azoxystrobin (B1666510), a broad-spectrum systemic fungicide, is a complex derivative with the IUPAC name methyl (E)-2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyprop-2-enoate. wikipedia.orgresearchgate.net

First marketed in 1996, azoxystrobin is used globally on a wide variety of crops, including cereals, fruits, and vegetables, to protect against a vast range of fungal diseases. wikipedia.orgwho.int It functions by inhibiting mitochondrial respiration in fungi, which stops their energy production and prevents growth. nih.gov Its systemic properties allow it to move through the plant's xylem, protecting parts of the plant that were not directly sprayed. wikipedia.org

| Property | Data | Reference(s) |

| Compound Name | Azoxystrobin | wikipedia.orgdrugbank.com |

| IUPAC Name | Methyl (E)-2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyprop-2-enoate | researchgate.netwho.int |

| Use | Agricultural Fungicide | wikipedia.orgnih.gov |

| Mechanism | Inhibits mitochondrial respiration in fungi (QoI fungicide). | nih.gov |

| Application | Broad-spectrum, systemic protection for crops like cereals, grapes, and vegetables. | wikipedia.orgwho.int |

Development of Research Probes and Tool Compounds

A research probe or tool compound is a molecule used to study biological processes. The basic 2-(2-Cyanophenoxy)acetamide molecule is a tool compound in synthetic chemistry, serving as a building block for creating more complex derivatives. fishersci.com Its utility is demonstrated in the synthesis of molecules designed for specific biological recognition, such as those that bind to DNA. acs.org The acetamide portion of the molecule can also be a key functional component. In medicinal chemistry, acetamide groups are sometimes used as "warheads" in covalent inhibitors—molecules that form a permanent bond with their target protein, providing a powerful tool for biological research. This highlights the potential for 2-(2-Cyanophenoxy)acetamide to be adapted into highly specific probes for studying cellular targets.

Advanced Analytical and Structural Characterization Techniques for Cyanophenoxyacetamide Compounds

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of structure, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

For cyanophenoxyacetamide compounds, single-crystal X-ray diffraction analysis reveals the spatial orientation of the cyanophenoxy group relative to the acetamide (B32628) moiety. While specific crystallographic data for 2-(2-Cyanophenoxy)acetamide is not widely published, analysis of closely related structures provides significant insight. For instance, studies on derivatives like N-Carbamoyl-2-(2-cyanophenoxy)acetamide have been conducted. uq.edu.au A crystal structure of a phenytoin (B1677684) derivative containing a cyanoguanidino group was solved and shown to crystallize in a monoclinic system with a P21/c space group. researchgate.net Similarly, the crystal structure of a complex involving a substituted cyanophenoxyacetamide ligand has been deposited in the Protein Data Bank (PDB ID: 8U6C), determined by X-ray diffraction to a resolution of 2.70 Å. rcsb.org These analyses are fundamental for understanding polymorphism and structure-activity relationships.

Table 1: Example Crystallographic Data for a Related Cyanophenoxy Compound Data presented is illustrative of typical parameters obtained from X-ray diffraction studies.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | Value | |

| b (Å) | Value | |

| c (Å) | Value | |

| β (°) | Value | |

| Volume (ų) | Value | |

| Z (molecules/unit cell) | 4 | researchgate.net |

| Resolution (Å) | 2.70 | rcsb.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of 2-(2-Cyanophenoxy)acetamide, distinct signals are expected for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the amide (-NH₂) protons. The aromatic protons on the cyanophenyl ring would appear as a complex multiplet in the downfield region (typically 7.0-8.0 ppm). The methylene protons adjacent to the ether oxygen would appear as a singlet, and the two amide protons would also likely present as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. hmdb.ca Key signals would include those for the nitrile carbon (C≡N), the carbonyl carbon (C=O), the aromatic carbons, and the aliphatic methylene carbon. The chemical shifts are sensitive to the electronic environment, confirming the connectivity of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(2-Cyanophenoxy)acetamide Predicted values are based on typical shifts for similar functional groups and structures. spectrabase.comresearchgate.netrsc.orgsemanticscholar.org

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic C-H | 7.0 - 7.8 (m, 4H) | 110 - 160 |

| Methylene (-OCH₂-) | ~4.8 (s, 2H) | ~65 |

| Amide (-NH₂) | 7.5 - 8.0 (br s, 2H) | - |

| Carbonyl (C=O) | - | ~170 |

| Nitrile (C≡N) | - | ~117 |

Mass Spectrometry (MS) for Molecular Identification and Metabolite Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns. savemyexams.com

For 2-(2-Cyanophenoxy)acetamide (C₉H₈N₂O₂), the molecular weight is 176.17 g/mol . chembk.com In an electron ionization (EI) mass spectrum, the peak corresponding to this mass, the molecular ion peak (M⁺), would be observed at m/z = 176. The fragmentation of the molecular ion provides a structural fingerprint. libretexts.org Common fragmentation pathways for this molecule would involve cleavage of the ether bond or the amide bond.

Key expected fragments would include:

The cyanophenoxy cation [C₇H₄NO]⁺ at m/z = 118.

A fragment from the loss of the acetamide radical [M - •CH₂CONH₂]⁺.

The acetamide cation [CH₂CONH₂]⁺ or related fragments.

Analysis of fragmentation patterns is crucial for confirming the identity of the compound and for identifying potential metabolites in biological studies, where metabolic modifications can be pinpointed by shifts in fragment masses. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for 2-(2-Cyanophenoxy)acetamide

| Fragment Structure | Fragment Name/Description | Predicted m/z |

| [C₉H₈N₂O₂]⁺ | Molecular Ion (M⁺) | 176 |

| [C₇H₄NO]⁺ | Cyanophenoxy cation | 118 |

| [C₈H₇N₂O]⁺ | Loss of water from protonated molecule | 159 |

| [C₂H₄NO]⁺ | Acetamide fragment | 58 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Polymorphism Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. edinst.com These techniques are excellent for identifying functional groups, as each group has characteristic absorption or scattering frequencies.

For 2-(2-Cyanophenoxy)acetamide, key vibrational bands would confirm the presence of its main functional groups:

Nitrile (C≡N): A sharp, intense absorption/scattering band around 2220-2240 cm⁻¹.

Amide C=O (Amide I band): A strong absorption around 1650-1680 cm⁻¹.

Amide N-H stretch: Two bands typically observed in the 3100-3500 cm⁻¹ region for a primary amide.

Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

Ether C-O-C stretch: Bands in the 1050-1250 cm⁻¹ region.

IR and Raman spectroscopy are complementary and particularly powerful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. researchgate.netresearchgate.net Different polymorphs, while chemically identical, have different crystal lattice arrangements, leading to distinct shifts in their vibrational spectra, especially in the low-frequency (fingerprint) region. google.comgoogle.comgoogle.com Raman spectroscopy is often highly sensitive to subtle changes in the crystal lattice and is a key tool in polymorphism studies. edinst.com

Table 4: Characteristic Vibrational Frequencies for 2-(2-Cyanophenoxy)acetamide

| Functional Group | Bond | Technique | Characteristic Frequency (cm⁻¹) |

| Amide | N-H stretch | IR/Raman | 3100 - 3500 |

| Nitrile | C≡N stretch | IR/Raman | 2220 - 2240 |

| Amide Carbonyl | C=O stretch | IR/Raman | 1650 - 1680 |

| Aromatic | C=C stretch | IR/Raman | 1450 - 1600 |

| Aryl Ether | C-O-C stretch | IR/Raman | 1200 - 1250 (asymmetric) |

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common methods used in analytical chemistry. phenomenex.comlabmanager.com

Given the polarity and thermal characteristics of 2-(2-Cyanophenoxy)acetamide, HPLC is the more suitable technique for its analysis. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. A typical mobile phase would be a gradient mixture of water (often with a modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the compound absorbs UV light. This method is highly effective for quantifying the compound and detecting any impurities from its synthesis or degradation.

Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. phenomenex.com Direct analysis of 2-(2-Cyanophenoxy)acetamide by GC might be challenging due to its relatively high molecular weight and polarity, which could lead to poor peak shape or thermal decomposition in the hot injector port. Derivatization could be employed to make the molecule more volatile, but HPLC remains the more direct and common method.

Table 5: Comparison of Chromatographic Methods for 2-(2-Cyanophenoxy)acetamide Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |

| Applicability | Ideal for non-volatile, polar, and thermally sensitive compounds. Highly suitable for this compound. labmanager.com | Best for volatile and thermally stable compounds. phenomenex.com Less suitable without derivatization. |

| Typical Stationary Phase | C18 (Reversed-Phase) | Polysiloxane-based (e.g., DB-5) |

| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Inert gas (e.g., Helium, Nitrogen) |

| Operating Temperature | Ambient to moderately elevated (e.g., 25-60 °C) | High (e.g., 150-300 °C) phenomenex.com |

| Primary Use | Purity determination, quantification, impurity profiling. | Analysis of volatile organic compounds. |

Current Research Landscape and Future Directions

Emerging Biological Targets and Therapeutic Areas

While research specifically targeting 2-(2-Cyanophenoxy)acetamide is still in its nascent stages, the broader class of cyanophenoxy and acetamide (B32628) derivatives has shown promise across various therapeutic areas. The unique chemical scaffold of these compounds allows for diverse interactions with biological macromolecules, opening up possibilities for targeting a range of proteins implicated in disease.